molecular formula C32H40N2O B13841807 (2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine

(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine

Cat. No.: B13841807
M. Wt: 468.7 g/mol
InChI Key: OMPCVMLFFSQFIX-IOWSJCHKSA-N
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Description

(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and the presence of multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinuclidine core, followed by the introduction of the benzhydryl and tert-butyl-methoxyphenyl groups. Common reagents used in these reactions include alkyl halides, Grignard reagents, and various catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinuclidine nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C32H40N2O

Molecular Weight

468.7 g/mol

IUPAC Name

(2R,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31+/m0/s1

InChI Key

OMPCVMLFFSQFIX-IOWSJCHKSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Origin of Product

United States

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